2-cyclohexyl-2-ethoxyacetic acid
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Overview
Description
2-cyclohexyl-2-ethoxyacetic acid is a synthetic compound with the molecular formula C10H18O3 and a molecular weight of 186.2 g/mol. It is characterized by a cyclohexyl group attached to an ethoxyacetic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclohexyl-2-ethoxyacetic acid typically involves the reaction of cyclohexylmagnesium bromide with ethyl chloroacetate, followed by hydrolysis of the resulting ester. The reaction conditions generally include the use of anhydrous solvents and inert atmosphere to prevent moisture and oxygen from interfering with the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability. This may include the use of continuous flow reactors and automated systems to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-cyclohexyl-2-ethoxyacetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Cyclohexyl ketone or cyclohexyl carboxylic acid.
Reduction: Cyclohexyl ethanol.
Substitution: Various substituted cyclohexyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic effects or use as a building block for drug development.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The specific mechanism of action for 2-cyclohexyl-2-ethoxyacetic acid is not well-documented. like other carboxylic acids, it may interact with various molecular targets through hydrogen bonding and electrostatic interactions. These interactions can influence biological pathways and processes, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylacetic acid: Similar structure but lacks the ethoxy group.
Ethoxyacetic acid: Similar structure but lacks the cyclohexyl group.
Cyclohexylpropionic acid: Similar structure with a propionic acid moiety instead of ethoxyacetic acid.
Uniqueness
2-cyclohexyl-2-ethoxyacetic acid is unique due to the presence of both cyclohexyl and ethoxy groups, which confer distinct chemical properties and reactivity
Properties
CAS No. |
1551481-06-1 |
---|---|
Molecular Formula |
C10H18O3 |
Molecular Weight |
186.2 |
Purity |
95 |
Origin of Product |
United States |
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